molecular formula C7H14O2 B14397713 3-Propoxybutanal CAS No. 88357-49-7

3-Propoxybutanal

Cat. No.: B14397713
CAS No.: 88357-49-7
M. Wt: 130.18 g/mol
InChI Key: CSRAJLZARGOTDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Propoxybutanal is an organic compound that belongs to the class of aldehydes It is characterized by the presence of a propoxy group attached to the third carbon of a butanal chain

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Propoxybutanal can be synthesized through several methods. One common approach involves the reaction of butanal with propanol in the presence of an acid catalyst. The reaction proceeds via an etherification process, where the hydroxyl group of propanol reacts with the aldehyde group of butanal to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and yield. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

3-Propoxybutanal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The propoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) can be employed.

Major Products Formed

    Oxidation: 3-Propoxybutanoic acid

    Reduction: 3-Propoxybutanol

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

3-Propoxybutanal has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be employed in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Propoxybutanal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. Additionally, the propoxy group can influence the compound’s solubility and reactivity, affecting its overall behavior in biological and chemical systems.

Comparison with Similar Compounds

Similar Compounds

    Butanal: Lacks the propoxy group, making it less versatile in certain reactions.

    3-Methoxybutanal: Contains a methoxy group instead of a propoxy group, leading to different reactivity and properties.

    3-Ethoxybutanal: Contains an ethoxy group, which also alters its chemical behavior compared to 3-Propoxybutanal.

Uniqueness

This compound is unique due to the presence of the propoxy group, which provides distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where other similar compounds may not be suitable.

Properties

CAS No.

88357-49-7

Molecular Formula

C7H14O2

Molecular Weight

130.18 g/mol

IUPAC Name

3-propoxybutanal

InChI

InChI=1S/C7H14O2/c1-3-6-9-7(2)4-5-8/h5,7H,3-4,6H2,1-2H3

InChI Key

CSRAJLZARGOTDV-UHFFFAOYSA-N

Canonical SMILES

CCCOC(C)CC=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.